(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid
Overview
Description
Hippuryl-L-phenylalanine is a synthetic dipeptide composed of hippuric acid and L-phenylalanine. It is commonly used as a substrate for carboxypeptidase enzymes, which are proteases that cleave amino acids from the carboxyl end of proteins and peptides. This compound is particularly valuable in biochemical assays to measure carboxypeptidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hippuryl-L-phenylalanine can be synthesized through a peptide coupling reaction. The process typically involves the following steps:
Activation of Hippuric Acid: Hippuric acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling with L-phenylalanine: The activated hippuric acid is then reacted with L-phenylalanine in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) to form the dipeptide bond.
Industrial Production Methods
Industrial production of Hippuryl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of hippuric acid and L-phenylalanine are subjected to peptide coupling reactions using industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Hippuryl-L-phenylalanine primarily undergoes hydrolysis reactions catalyzed by carboxypeptidase enzymes. The hydrolysis reaction involves the cleavage of the peptide bond between hippuric acid and L-phenylalanine, resulting in the formation of hippuric acid and L-phenylalanine .
Common Reagents and Conditions
Enzymatic Hydrolysis: Carboxypeptidase A is commonly used to catalyze the hydrolysis of Hippuryl-L-phenylalanine.
Chemical Hydrolysis: Acidic or basic conditions can also be used to hydrolyze the peptide bond.
Major Products
The major products formed from the hydrolysis of Hippuryl-L-phenylalanine are hippuric acid and L-phenylalanine .
Scientific Research Applications
Hippuryl-L-phenylalanine has several scientific research applications, including:
Biochemical Assays: It is widely used as a substrate in assays to measure the activity of carboxypeptidase enzymes.
Medical Research: The compound is used in research related to diseases such as obesity, epilepsy, and neurodegenerative disorders, where carboxypeptidase enzymes play a role.
Industrial Applications: In the pharmaceutical industry, Hippuryl-L-phenylalanine is used in the development of enzyme inhibitors and therapeutic agents targeting carboxypeptidase enzymes.
Mechanism of Action
Hippuryl-L-phenylalanine acts as a substrate for carboxypeptidase enzymes. The mechanism involves the enzyme binding to the substrate and catalyzing the hydrolysis of the peptide bond. The carboxypeptidase enzyme contains a zinc ion at its active site, which plays a crucial role in the catalytic process. The zinc ion coordinates with the carbonyl oxygen of the peptide bond, facilitating its cleavage and resulting in the release of hippuric acid and L-phenylalanine .
Comparison with Similar Compounds
Similar Compounds
Hippuryl-L-tyrosine: Another substrate for carboxypeptidase enzymes, differing by the presence of a tyrosine residue instead of phenylalanine.
Hippuryl-L-arginine: Used in similar biochemical assays but contains an arginine residue.
Hippuryl-L-lysine: Another variant used in enzyme activity studies, containing a lysine residue.
Uniqueness
Hippuryl-L-phenylalanine is unique due to its specific interaction with carboxypeptidase enzymes, making it a preferred substrate for studying these enzymes’ activity. Its structure allows for precise measurement of enzyme kinetics and inhibitor effects, providing valuable insights into enzyme function and regulation .
Properties
IUPAC Name |
2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLJGZGVIQBNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-39-3, 744-59-2 | |
Record name | N-Benzoylglycylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4703-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Hippuryl)phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC83250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(N-benzoylglycyl)-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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